molecular formula C12H23IO B14283765 8-tert-Butoxy-1-iodooct-1-ene CAS No. 121587-83-5

8-tert-Butoxy-1-iodooct-1-ene

Cat. No.: B14283765
CAS No.: 121587-83-5
M. Wt: 310.21 g/mol
InChI Key: KXBONFWWYPKGQG-UHFFFAOYSA-N
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Description

8-tert-Butoxy-1-iodooct-1-ene is an organic compound with the molecular formula C12H23IO. It is a derivative of octene, where an iodine atom is attached to the first carbon and a tert-butoxy group is attached to the eighth carbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butoxy-1-iodooct-1-ene typically involves the iodination of 1-octene followed by the introduction of the tert-butoxy group. One common method involves the reaction of 1-octene with iodine in the presence of a catalyst such as copper(I) iodide and 1,10-phenanthroline. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of tert-butyl alcohol and a base like sodium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and tert-butylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butoxy-1-iodooct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted alkenes depending on the nucleophile used.

    Oxidation Products: Corresponding alcohols, ketones, or carboxylic acids.

    Reduction Products: Alkanes or partially reduced intermediates.

Scientific Research Applications

8-tert-Butoxy-1-iodooct-1-ene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 8-tert-Butoxy-1-iodooct-1-ene in chemical reactions involves the activation of the iodine atom and the tert-butoxy group. In substitution reactions, the iodine atom is typically the leaving group, while the tert-butoxy group can act as a protecting group or participate in elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Iodooct-1-ene: Similar structure but lacks the tert-butoxy group.

    8-Bromo-1-octene: Bromine instead of iodine, different reactivity.

    8-Chloro-1-octene: Chlorine instead of iodine, different reactivity.

Uniqueness

8-tert-Butoxy-1-iodooct-1-ene is unique due to the presence of both the iodine atom and the tert-butoxy group, which provide distinct reactivity and versatility in chemical synthesis. The tert-butoxy group offers steric hindrance and can act as a protecting group, while the iodine atom is a good leaving group in substitution reactions .

Properties

CAS No.

121587-83-5

Molecular Formula

C12H23IO

Molecular Weight

310.21 g/mol

IUPAC Name

1-iodo-8-[(2-methylpropan-2-yl)oxy]oct-1-ene

InChI

InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h8,10H,4-7,9,11H2,1-3H3

InChI Key

KXBONFWWYPKGQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCC=CI

Origin of Product

United States

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